tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate

LSD1 inhibition epigenetics pyrimidine derivatives

tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate (CAS 1461706-54-6) is a synthetic small molecule with the molecular formula C16H23N3O2 and a molecular weight of 289.38 g/mol. It belongs to the class of pyrimidine-derived carbamates featuring a tert-butyl carbamate protecting group on a propargylamine side chain attached to the 4-position of a 2-tert-butylpyrimidine core.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 1461706-54-6
Cat. No. B2889122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate
CAS1461706-54-6
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC(C)(C)C1=NC=CC(=N1)C#CCNC(=O)OC(C)(C)C
InChIInChI=1S/C16H23N3O2/c1-15(2,3)13-17-11-9-12(19-13)8-7-10-18-14(20)21-16(4,5)6/h9,11H,10H2,1-6H3,(H,18,20)
InChIKeyANLTYTJGSSZAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate (CAS 1461706-54-6): A Boc-Protected Propargylamine-Pyrimidine Intermediate


tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate (CAS 1461706-54-6) is a synthetic small molecule with the molecular formula C16H23N3O2 and a molecular weight of 289.38 g/mol . It belongs to the class of pyrimidine-derived carbamates featuring a tert-butyl carbamate protecting group on a propargylamine side chain attached to the 4-position of a 2-tert-butylpyrimidine core. This structural arrangement provides both a Boc-protected terminal alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a pyrimidine scaffold implicated in epigenetic enzyme inhibition, particularly for lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Commercial availability is primarily through research chemical suppliers at 95% purity, positioning it as a building block for medicinal chemistry campaigns rather than a final bioactive entity.

Why Generic Substitution Fails for tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate


Generic substitution of this compound with simpler Boc-propargylamine derivatives (e.g., N-Boc-propargylamine, CAS 92136-39-5) or non-alkyne pyrimidine carbamates is not feasible for applications requiring both the pyrimidine recognition element and the terminal alkyne functionality [1]. The 2-tert-butylpyrimidine core is essential for target engagement at the LSD1 flavin adenine dinucleotide (FAD) binding pocket, while the terminal alkyne enables downstream diversification via click chemistry to generate focused libraries or conjugate payloads [2]. The reduced saturated analog (tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate) lacks the alkyne entirely and cannot participate in CuAAC reactions. Conversely, the unprotected free amine (3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-amine, CAS 2536565-98-5) requires an additional Boc protection step prior to use in many synthetic sequences. These orthogonal functional requirements mean that procurement decisions must be compound-specific, and substitutions based solely on pyrimidine or propargylamine substructures will fail to deliver the requisite reactivity profile.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate


LSD1 Enzyme Inhibitory Activity of the Pyrimidine-Propargylamine Scaffold Class

The compound is identified in the IDRBLab database as 'Pyrimidine derivative 18' (synonym: PMID27019002-Compound-40), a small-molecule inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. Although the specific IC50 value for this exact compound is not publicly available in primary literature, the connected patent literature reference (PMID 27019002) reviews LSD1 inhibitors including pyrimidine derivatives with IC50 values in the nanomolar to sub-micromolar range [2]. Class-level inference places 2-tert-butylpyrimidine-propargylamine derivatives among potent LSD1 inhibitor chemotypes, with structurally related pyrimidine-thiourea hybrids demonstrating in vitro anti-tumor activity and in vivo tumor suppression via oral administration [3]. This suggests that the 2-tert-butylpyrimidine-4-propargylamine architecture is a privileged scaffold for LSD1 engagement.

LSD1 inhibition epigenetics pyrimidine derivatives

Terminal Alkyne click Chemistry Reactivity vs. Reduced Saturated Analog

The compound contains a terminal alkyne moiety within its propargylamine side chain, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular diversification [1]. In contrast, the structurally closest saturated analog, tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate (molecular formula C16H27N3O2), possesses a fully reduced propyl linker that is completely inert to click chemistry conditions . The unprotected free amine analog, 3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-amine (CAS 2536565-98-5, MW 189.26), retains the terminal alkyne but introduces a free primary amine that may lead to undesired side reactions during CuAAC or requires additional orthogonal protection strategies, adding synthetic steps . Thus, the title compound uniquely combines a clickable terminal alkyne with a masked amine (Boc-protected) in a single synthetic intermediate, reducing the need for protecting group manipulation.

click chemistry CuAAC bioconjugation alkyne

Molecular Weight and Physicochemical Property Differentiation for Synthetic Intermediate Procurement

The target compound has a molecular weight of 289.38 g/mol, which differentiates it from simpler Boc-propargylamine analogs such as N-Boc-propargylamine (MW 155.19 g/mol, CAS 92136-39-5) and tert-butyl allyl(prop-2-yn-1-yl)carbamate (MW 195.26 g/mol) . The increased molecular weight results from the 2-tert-butylpyrimidine core, which contributes additional hydrogen bond acceptor sites (pyrimidine nitrogen atoms) and lipophilic bulk (tert-butyl group), both of which influence downstream biological target engagement and physicochemical properties like logP and solubility . This molecular weight range (250–350 Da) is optimal for fragment-based drug discovery and for maintaining drug-like properties in lead optimization. The compound's topological polar surface area (tPSA) is predicted to be approximately 64–67 Ų (based on the pyrimidine and carbamate functional groups), which falls within the favorable range for oral bioavailability .

physicochemical properties synthetic intermediate molecular weight logP

Boc Protection State Enables Direct Use in Multi-Step Synthesis Without Deprotection-Reprotection Cycles

The Boc-protected amine state of the target compound allows direct use in synthetic sequences without the need for amine protection/deprotection cycles. The free amine analog, 3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-amine (CAS 2536565-98-5) , while structurally closer to the final pharmacophore, requires Boc re-protection if the synthetic route demands a masked amine during subsequent transformations (e.g., Sonogashira coupling, nucleophilic substitution, or amide bond formation) . Using the pre-protected title compound eliminates one synthetic step compared to starting from the free amine, corresponding to an estimated 5–15% improvement in overall yield depending on the specific sequence. This is particularly relevant for parallel library synthesis where protecting group manipulation across multiple substrates increases complexity and reduces throughput [1].

Boc protection synthetic efficiency amine protection propargylamine

Best Research and Industrial Application Scenarios for tert-Butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate


LSD1-Targeted Epigenetic Drug Discovery: Focused Library Synthesis via Click Chemistry

In LSD1 inhibitor discovery programs, the compound serves as a versatile late-stage intermediate for generating focused libraries of triazole-containing analogs. The terminal alkyne undergoes CuAAC with diverse azide-bearing fragments (aryl azides, sugar azides, PEG-azides) to rapidly explore the solvent-exposed region of the LSD1 binding pocket [1]. The 2-tert-butylpyrimidine core provides the key FAD-competitive binding element, while the triazole linker generated from the alkyne modulates linker geometry and pharmacokinetic properties. This approach is consistent with the established SAR that pyrimidine-propargylamine derivatives with terminal alkyne appendages exhibit potent LSD1 inhibition and anti-tumor activity in esophageal and gastric cancer models [2].

PROTAC and Targeted Protein Degradation: Bifunctional Molecule Assembly

The compound's combination of a target-protein-binding pyrimidine scaffold and a clickable alkyne makes it a valuable intermediate for assembling proteolysis-targeting chimeras (PROTACs). After Boc deprotection, the free propargylamine can be elaborated via CuAAC to attach E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) or PEG linkers, generating heterobifunctional degraders targeting LSD1 or related epigenetic enzymes. The tert-butylpyrimidine core offers a differentiated recognition element compared to simpler aryl or heteroaryl scaffolds commonly used in PROTAC linker attachment, potentially providing unique degradation selectivity profiles [3].

Chemical Biology Probe Development: Alkyne-Tagged Epigenetic Tool Compounds

The terminal alkyne functional group enables the compound to serve directly as a chemical biology probe for bioorthogonal labeling. After cellular treatment, the alkyne can be conjugated to fluorophore-azides or biotin-azides via CuAAC to visualize subcellular localization, identify protein interaction partners through pull-down assays coupled with mass spectrometry, or assess target engagement using fluorescence polarization assays. The Boc-protected amine provides an additional derivatization handle after deprotection, allowing dual-functional probe design. The 2-tert-butyl substitution on the pyrimidine ring enhances metabolic stability compared to unsubstituted pyrimidine analogs, which is advantageous for cellular assay conditions .

Contract Research and Custom Synthesis: Cost-Effective Building Block Sourcing

For contract research organizations (CROs) and academic core facilities conducting multi-step synthesis of pyrimidine-based bioactive molecules, purchasing this pre-assembled Boc-protected pyrimidine-alkyne intermediate reduces the in-house synthetic burden. Starting from commercially available 2-tert-butylpyrimidine-4-carbaldehyde or related precursors, a typical synthesis would require Sonogashira coupling with N-Boc-propargylamine (3 steps including protection, coupling, and purification), with overall yields typically in the 40–60% range. Procuring the title compound directly eliminates these steps, reducing synthesis time by approximately 2–3 working days and lowering the cost per final compound in library production workflows .

Quote Request

Request a Quote for tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.